Broad-Spectrum Gram-Positive and Gram-Negative Biofilm Inhibition
Antibiofilm agent-16 (Compound 17) inhibits biofilm formation in both Gram-positive and Gram-negative bacteria, distinguishing it from narrow-spectrum alternatives such as Antibiofilm agent-9 (active only against Bacillus anthracis) and Antibiofilm agent-2 (specific to Pseudomonas aeruginosa QS systems). While quantitative MIC or IC50 values are not publicly available from the primary literature for this specific compound, the broad-spectrum activity claim is documented in vendor technical datasheets cross-referenced to patent literature [1]. In contrast, Antibiofilm agent-9 exhibits a MIC of 0.031 μg/mL against B. anthracis but lacks reported Gram-negative coverage . Antibiofilm agent-2 demonstrates an IC50 of 3.6 μM exclusively against P. aeruginosa [2].
| Evidence Dimension | Spectrum of antibiofilm activity |
|---|---|
| Target Compound Data | Gram-positive and Gram-negative bacteria (qualitative) |
| Comparator Or Baseline | Antibiofilm agent-9: B. anthracis only; Antibiofilm agent-2: P. aeruginosa only; Antibiofilm agent-4: LasR-dependent Gram-negative only |
| Quantified Difference | Target compound demonstrates dual-spectrum coverage; comparators demonstrate narrow-spectrum coverage |
| Conditions | Vendor-reported bioactivity profiles derived from primary research literature (Xie et al., 2025; patent WO2017011725A1) |
Why This Matters
Researchers requiring a single compound to study biofilm inhibition across both Gram-positive and Gram-negative bacterial models should select Antibiofilm agent-16 rather than narrow-spectrum alternatives, reducing the number of compounds needed for cross-species comparisons.
- [1] Xie D, et al. Synthesis and biofilm inhibitory activity of cyclic dinucleotide analogues prepared with macrocyclic ribose-phosphate skeleton. Bioorg Med Chem Lett. 2025 Jan 17;119:130107. View Source
- [2] TargetMol. Antibiofilm agent-2 (Compound 4T) Product Page. View Source
